molecular formula C11H13N3O B13023731 1,6-Diethyl-1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde

1,6-Diethyl-1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde

Cat. No.: B13023731
M. Wt: 203.24 g/mol
InChI Key: SJZZCZDNIPNTGI-UHFFFAOYSA-N
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Description

1,6-Diethyl-1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde is a heterocyclic compound belonging to the pyrazolopyridine family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,6-diethyl-1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde typically involves the reaction of 5-aminopyrazole with diethyl ethoxy methylenemalonate . This reaction is carried out under reflux conditions in ethanol, with piperidine or potassium hydroxide as a catalyst . The reaction yields the desired pyrazolopyridine derivative in moderate to high yields.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,6-Diethyl-1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions at the pyrazole ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles such as amines, thiols, and halides.

Major Products

    Oxidation: 1,6-Diethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid.

    Reduction: 1,6-Diethyl-1H-pyrazolo[3,4-b]pyridine-4-methanol.

    Substitution: Various substituted pyrazolopyridine derivatives.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

  • 1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde
  • 1,6-Diethyl-1H-pyrazolo[3,4-c]pyridine-4-carbaldehyde
  • 1,6-Diethyl-1H-pyrazolo[4,3-b]pyridine-4-carbaldehyde

Uniqueness

1,6-Diethyl-1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the diethyl groups at positions 1 and 6 enhances its lipophilicity and may influence its interaction with biological targets .

Biological Activity

1,6-Diethyl-1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde (CAS: 1989986-13-1) is a heterocyclic compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and research findings.

Chemical Structure and Properties

The compound has the molecular formula C11H13N3O and a molecular weight of 203.25 g/mol. Its structure features a pyrazolo[3,4-b]pyridine core with an aldehyde functional group, which is critical for its reactivity and biological interactions.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC11H13N3O
Molecular Weight203.25 g/mol
CAS Number1989986-13-1
Purity97%

Synthesis Methods

The synthesis of this compound typically involves the cyclization of appropriate precursors. One common method includes the reaction of diethyl ethoxymethylenemalonate with 5-amino-pyrazole under controlled conditions to yield the desired product.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : It may act as an inhibitor for certain enzymes involved in metabolic pathways.
  • Receptor Modulation : The compound can bind to specific receptors, modulating their activity and influencing cellular responses.

Biological Activities

Research has demonstrated several biological activities associated with this compound:

  • Antitumor Activity : Studies have shown that derivatives of pyrazolo[3,4-b]pyridine exhibit significant antitumor effects in various cancer models. For example, compounds derived from this scaffold have been found to inhibit tumor growth in xenograft models without causing significant hepatotoxicity .
  • Antimicrobial Properties : Some studies suggest that this compound may possess antimicrobial properties against certain bacterial strains .

Case Studies

Several case studies highlight the potential applications of this compound:

  • Antitumor Efficacy in Xenograft Models : A study reported that a related pyrazolo compound significantly reduced tumor growth in mouse models of pancreatic ductal adenocarcinoma (PDAC) and multiple myeloma (MM), showcasing its potential as a therapeutic agent .
  • Inhibition of Key Enzymes : Research indicated that derivatives of this compound could effectively inhibit key enzymes involved in cancer cell proliferation pathways .

Properties

Molecular Formula

C11H13N3O

Molecular Weight

203.24 g/mol

IUPAC Name

1,6-diethylpyrazolo[3,4-b]pyridine-4-carbaldehyde

InChI

InChI=1S/C11H13N3O/c1-3-9-5-8(7-15)10-6-12-14(4-2)11(10)13-9/h5-7H,3-4H2,1-2H3

InChI Key

SJZZCZDNIPNTGI-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C2C=NN(C2=N1)CC)C=O

Origin of Product

United States

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